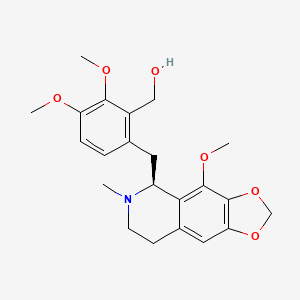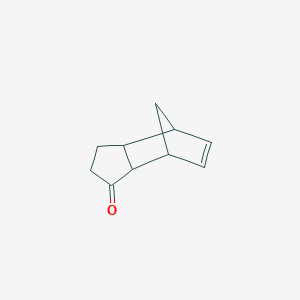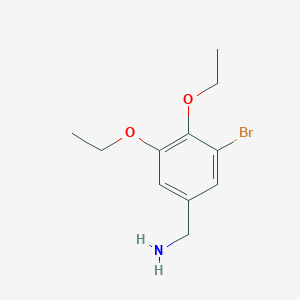![molecular formula C15H16S B14153001 Benzene, [1-methyl-2-(phenylthio)ethyl]- CAS No. 4148-81-6](/img/structure/B14153001.png)
Benzene, [1-methyl-2-(phenylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [1-methyl-2-(phenylthio)ethyl]- is an organic compound with the molecular formula C13H12S and a molecular weight of 200.299 It is characterized by a benzene ring substituted with a 1-methyl-2-(phenylthio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-methyl-2-(phenylthio)ethyl]- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzene, [1-methyl-2-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [1-methyl-2-(phenylthio)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [1-methyl-2-(phenylthio)ethyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This leads to the formation of substituted benzene derivatives, which can further interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-[2-(phenylthio)ethyl]-
- Benzene, 1-ethyl-2-methyl-
- 2-Ethylmethylbenzene
Uniqueness
Benzene, [1-methyl-2-(phenylthio)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research .
Properties
CAS No. |
4148-81-6 |
|---|---|
Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-phenylpropylsulfanylbenzene |
InChI |
InChI=1S/C15H16S/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
CKBQBEFBCLNOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



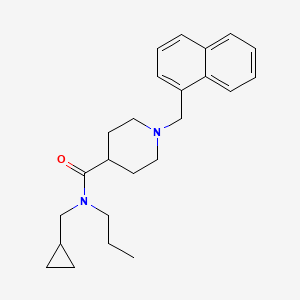
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
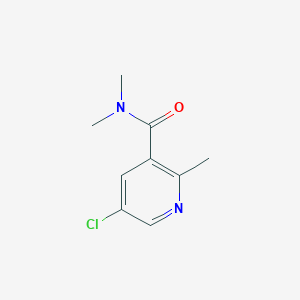
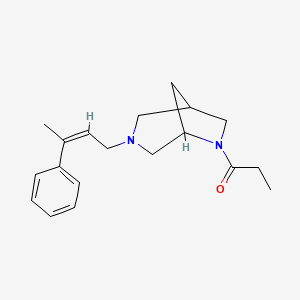
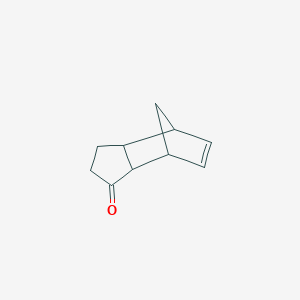
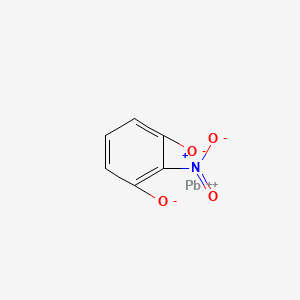
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
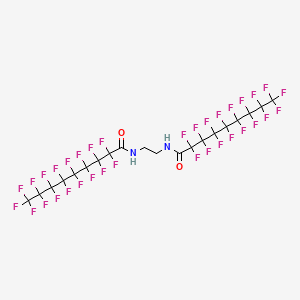
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
